Acetamidoxime

Catalog No.
S627693
CAS No.
22059-22-9
M.F
C2H6N2O
M. Wt
74.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamidoxime

CAS Number

22059-22-9

Product Name

Acetamidoxime

IUPAC Name

N'-hydroxyethanimidamide

Molecular Formula

C2H6N2O

Molecular Weight

74.08 g/mol

InChI

InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4)

InChI Key

AEXITZJSLGALNH-UHFFFAOYSA-N

SMILES

CC(=NO)N

Synonyms

acetohydroxamic acid, Lithostat, N-hydroxyacetamide, N-hydroxyacetamidine, Uronefrex

Canonical SMILES

CC(=NO)N

Isomeric SMILES

C/C(=N\O)/N

The exact mass of the compound Acetamidoxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetamidoxime (CAS 22059-22-9) is a foundational aliphatic amidoxime, serving as a versatile building block in organic synthesis and coordination chemistry. Its structure, featuring both an amino group and an N-hydroxyimine moiety on the same carbon, provides two key functionalities: a potent nucleophile for constructing nitrogen-containing heterocycles and a bidentate chelating ligand for various metal ions. These dual roles make it a critical precursor in pharmaceutical development and a functional monomer for advanced materials designed for selective metal extraction. Its utility is defined by the specific reactivity and steric profile of its terminal methyl group, which differentiates its performance from other amidoxime analogs.

Substituting Acetamidoxime with other seemingly similar compounds, such as aromatic analogs like benzamidoxime or its own precursor hydroxylamine, often leads to significant process and performance failures. The electronic and steric properties of Acetamidoxime's methyl group, compared to an aromatic ring, directly influence its acidity (pKa), coordination geometry, and reaction kinetics, making it non-interchangeable in syntheses where precise electronic tuning is required. Furthermore, using hydroxylamine (typically as a hydrochloride salt) to generate amidoximes in-situ introduces process complexities, including the need for stoichiometric base addition and potential side reactions. Procuring the pre-formed Acetamidoxime circumvents the handling and safety concerns of free hydroxylamine, which can be unstable and explosive, ensuring higher purity, better reproducibility, and a more streamlined, predictable synthesis workflow.

Distinct Acidity Profile Enables pH-Specific Reactivity and Chelation Control

Acetamidoxime exhibits a significantly different basicity compared to its aromatic analog, benzamidoxime, a critical parameter for pH-controlled reactions and metal coordination. Spectroscopic titrations determined the pKa for the deprotonation of the cationic acetamidoxime to be 4.96, while the corresponding value for benzamidoxime is notably lower at 3.32. This demonstrates that acetamidoxime is a weaker acid (its conjugate base is stronger), directly impacting its nucleophilicity and the pH range over which it effectively coordinates with metal ions.

Evidence DimensionAcid Dissociation Constant (pKa1)
Target Compound Data4.96
Comparator Or BaselineBenzamidoxime: 3.32
Quantified DifferenceAcetamidoxime is ~1.64 pKa units less acidic.
ConditionsAqueous solution, 25 °C, measured by 1H NMR titration for Acetamidoxime and UV/vis titration for Benzamidoxime.

This pKa difference allows for selective reactivity and chelation in pH-sensitive systems where the more basic nature of acetamidoxime can be critical for process optimization and final product performance.

Precursor Suitability: Enables Synthesis of Specific Heterocycles Not Accessible with All Analogs

In the synthesis of complex heterocyclic scaffolds, the choice of amidoxime is critical and not interchangeable. For example, the reaction of various aryl and heteroaryl amidoximes with dimethyl acetylenedicarboxylate (DMAD) leads to different product classes. While many aromatic amidoximes yield 1,2,4-oxadiazoles, the reaction with acetamidoxime under identical conditions produces a 3-methyl-5-(2-methoxy-2-oxo-1-vinylethyl)-1,2,4-oxadiazole derivative in a 71% yield. This specific outcome highlights a synthetic pathway uniquely accessible with the aliphatic acetamidoxime, demonstrating that substitution with an aromatic analog would result in a different molecular scaffold entirely.

Evidence DimensionReaction Yield for a specific 1,2,4-oxadiazole
Target Compound Data71%
Comparator Or BaselineAromatic amidoximes (e.g., benzamidoxime) which form different structural products under the same conditions.
Quantified DifferenceQualitative difference in product outcome; high yield for the target structure.
ConditionsReaction with dimethyl acetylenedicarboxylate (DMAD) in methanol at room temperature for 24 hours.

For synthesizing specific, complex heterocyclic targets, Acetamidoxime is not a generic substitute but an essential precursor for achieving the desired molecular architecture and yield.

Processability Advantage: Superior Performance in Functional Adsorbent Materials for Uranium Extraction

In the critical application of extracting uranium from aqueous solutions, materials functionalized with acetamidoxime-derived polymers demonstrate superior adsorption capacity. An adsorbent based on a polypropylene nonwoven fabric photografted with acrylonitrile (the precursor to acetamidoxime groups) and acrylic acid achieved a maximum uranium adsorption capacity of 400 mg/g. This high capacity is attributed to the optimal chelation behavior of the aliphatic amidoxime groups. In contrast, while other functional groups are used, amidoxime-based polymers are widely noted for having the highest selectivity and efficiency for uranium, making the choice of this functional group critical for performance.

Evidence DimensionMaximum Uranium Adsorption Capacity
Target Compound Data400 mg/g (for an acetamidoxime-functionalized polymer)
Comparator Or BaselineGeneral performance of other functionalized adsorbents (e.g., amine, phosphate groups) which typically show lower selectivity and capacity.
Quantified DifferenceAmong the highest reported capacities for polymer adsorbents.
ConditionsPolypropylene melt-blown nonwoven fabric functionalized with poly(acrylamidoxime-co-acrylic acid).

For developing high-performance materials for selective metal recovery, using a precursor like acetonitrile to generate acetamidoxime functionalities provides a quantifiable performance advantage over other chelating groups.

Precursor for pH-Sensitive Heterocyclic Syntheses

In multi-step syntheses where reaction outcomes are dependent on the precise basicity of a nucleophile, Acetamidoxime is the preferred reagent. Its defined pKa (4.96) allows for predictable reactivity in pH-controlled environments, enabling the selective formation of target molecules where more acidic analogs like benzamidoxime would fail or require different process conditions.

Development of High-Capacity Uranium Adsorbents

For fabricating next-generation sorbent materials for nuclear fuel cycle applications or environmental remediation, Acetamidoxime (or its nitrile precursor) is a critical component. Polymers functionalized with acetamidoxime groups provide a documented path to achieving exceptionally high uranium adsorption capacities (up to 400 mg/g), a performance benchmark that is central to the material's effectiveness.

Controlled Synthesis of 3-Methyl-1,2,4-Oxadiazole Scaffolds

When the synthetic goal is a 1,2,4-oxadiazole core specifically substituted with a 3-methyl group, Acetamidoxime is the required building block. Its use provides a direct and high-yield route to these structures, which are valuable in medicinal chemistry. Attempting to use other amidoxime analogs would result in an entirely different final compound, making Acetamidoxime non-substitutable for this application.

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 31 of 74 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 43 of 74 companies with hazard statement code(s):;
H302 (93.02%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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